molecular formula C11H7ClN2O3S B2536479 5-chloro-N-(4-nitrophenyl)thiophene-2-carboxamide CAS No. 391225-52-8

5-chloro-N-(4-nitrophenyl)thiophene-2-carboxamide

Cat. No. B2536479
CAS RN: 391225-52-8
M. Wt: 282.7
InChI Key: HDCJQJAZMSNAKT-UHFFFAOYSA-N
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Description

5-chloro-N-(4-nitrophenyl)thiophene-2-carboxamide is a chemical compound that is related to other compounds used in the preparation of therapeutic BACE1 and BACE2 inhibitors . These inhibitors are used for the treatment of Alzheimer’s disease, type 2 diabetes, and other metabolic disorders .


Synthesis Analysis

The synthesis of thiophene derivatives, such as this compound, involves various methods. One approach involves the condensation of 2-acetylthiophene and salicylaldehydes . Another method involves the condensation of 4-aminophenyl-3-morpholinone with 4-nitrophenyl 5-chlorothiophene-2-carboxylate in dimethylsulfoxide (DMSO) as a solvent and triethylamine as a base .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The molecular structure of this compound would include this thiophene ring, along with a nitrophenyl group and a carboxamide group .


Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions. For instance, the coupling of indium with propargyl and dithioester generated an intermediate, which underwent intramolecular thioannulation to make thiophene . Another reaction involved the conversion of 4-aminophenyl-3-morpholinone hydrochloride with 4-nitrophenyl 5-chlorothiophene-2-carboxylate .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of this compound are not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Indolium-2-thiolates and Thiophenes : The compound undergoes ring-opening to form a thioketene intermediate that reacts with secondary amines, leading to the formation of indolium-2-thiolates and thiophenes, which have potential applications in medicinal chemistry (Androsov, 2008).

  • Anticancer Activity : New thiophene, thiazolyl-thiophene, and thienopyridine derivatives synthesized from thiophene-2-carboxamide derivatives exhibit significant in vitro cytotoxicity, highlighting their potential in anticancer research (Atta & Abdel‐Latif, 2021).

  • Antitubercular Agents : Novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, synthesized using 5-chloro-N-(4-nitrophenyl)thiophene-2-carboxamide as an intermediate, have shown promising antitubercular activity with lower cytotoxicity profiles (Marvadi et al., 2020).

  • Functional Derivatives Synthesis : The nitration of thiophenes containing the 5-chloro-N-(4-nitrophenyl) group yields nitro derivatives, which are significant for synthesizing functional derivatives in organic chemistry (Shvedov et al., 1973).

  • Synthesis of C-hetero-fused Thiophenes : Condensation of 5-(4-nitrophenyl)-2-benzoxazol-2-yl-c-hetero-fused thiophenes from this compound has been achieved, expanding the chemical diversity of thiophene derivatives (Rangnekar & Mavlankar, 1991).

Biochemical and Pharmacological Research

  • Antioxidant Activity : Novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, synthesized from the compound, exhibit potent antioxidant activity, suggesting their utility in pharmacological research (Tumosienė et al., 2019).

  • Allosteric Modulation of Cannabinoid Receptor 1 : The compound has been used in the optimization of chemical functionalities of indole-2-carboxamides for allosteric modulation of the cannabinoid receptor 1, indicating its significance in neurological research (Khurana et al., 2014).

  • Antimicrobial Activity : The compound's derivatives have been tested for antimicrobial activity, offering potential applications in the development of new antimicrobial agents (Sowmya et al., 2018).

  • Antiviral Activity : Derivatives of 5-chloro-N-(3-nitrophenyl)pyrazine-2-carboxamide, structurally related to the compound , have been evaluated for antiviral activity, underscoring its potential in antiviral drug development (Sebastian et al., 2016).

  • Antimycobacterial Activity : The compound's related pyrazine-2-carboxamides exhibit significant activity against Mycobacterium tuberculosis, providing insights into its application in tuberculosis research (Zítko et al., 2013).

Mechanism of Action

While the specific mechanism of action for 5-chloro-N-(4-nitrophenyl)thiophene-2-carboxamide is not mentioned in the search results, thiophene derivatives are known to possess a wide range of therapeutic properties. They have been reported to have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties .

Future Directions

Thiophene and its derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, future research may focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity.

properties

IUPAC Name

5-chloro-N-(4-nitrophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O3S/c12-10-6-5-9(18-10)11(15)13-7-1-3-8(4-2-7)14(16)17/h1-6H,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCJQJAZMSNAKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=C(S2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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